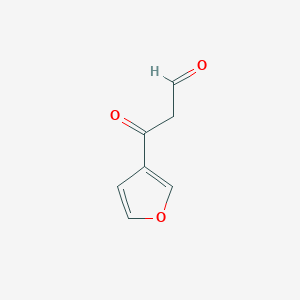

3-(Furan-3-YL)-3-oxopropanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Furan-3-YL)-3-oxopropanal is an organic compound featuring a furan ring substituted with an oxopropanal group Furans are a class of aromatic heterocyclic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-YL)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with an appropriate reagent to introduce the oxopropanal group. For instance, the reaction of furan-3-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-YL)-3-oxopropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylic acid, while reduction can produce 3-(Furan-3-YL)-3-hydroxypropanal .

Scientific Research Applications

3-(Furan-3-YL)-3-oxopropanal has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the production of fine chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(Furan-3-YL)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Furan-3-carboxaldehyde: A precursor in the synthesis of 3-(Furan-3-YL)-3-oxopropanal.

Furan-3-carboxylic acid: An oxidation product of this compound.

3-(Furan-2-YL)-3-oxopropanal: A structural isomer with similar chemical properties.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Biological Activity

3-(Furan-3-YL)-3-oxopropanal, a compound featuring a furan ring and an oxo group, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including its antimicrobial, anticancer, and anti-inflammatory effects.

This compound is characterized by its unique structure, which includes a furan moiety. This structural feature is crucial for its biological activity, influencing its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₆O₂ |

| Molecular Weight | 126.12 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The furan ring can undergo various chemical reactions, allowing the compound to modulate biochemical pathways effectively.

- Antimicrobial Activity : Studies indicate that compounds with furan rings exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic enzymes. For instance, derivatives of furan have shown effectiveness against Helicobacter pylori and other pathogens .

- Anticancer Properties : Research has demonstrated that furan-containing compounds can induce apoptosis in cancer cells. In vitro studies have shown that this compound can selectively target tumor cells while sparing normal cells .

- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In a comparative study involving multiple furan derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The compound demonstrated IC50 values ranging from 30 to 50 µM across different cell types, indicating potent anticancer activity .

Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of furan derivatives highlighted that this compound effectively reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory disorders .

Properties

Molecular Formula |

C7H6O3 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

3-(furan-3-yl)-3-oxopropanal |

InChI |

InChI=1S/C7H6O3/c8-3-1-7(9)6-2-4-10-5-6/h2-5H,1H2 |

InChI Key |

SYPSGQYZJOXSEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(=O)CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.